ethyl {3-[(Z)-(1-ethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate
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Overview
Description
ETHYL 2-(3-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features an indole core, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
ETHYL 2-(3-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of antiviral, anticancer, and anti-inflammatory treatments.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 2-(3-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways within cells. The indole core can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The imidazolidinone and ethyl acetate moieties may also contribute to the compound’s overall activity by enhancing its binding affinity or stability .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(1H-INDOL-3-YL)ACETATE: Another indole derivative with similar structural features but lacking the imidazolidinone moiety.
1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDINE: A simpler compound that contains the imidazolidinone core but lacks the indole and ethyl acetate groups.
Uniqueness
ETHYL 2-(3-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE is unique due to its combination of an indole core, an imidazolidinone moiety, and an ethyl acetate group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 2-[3-[(Z)-(1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]indol-1-yl]acetate |
InChI |
InChI=1S/C18H19N3O3S/c1-3-21-17(23)14(19-18(21)25)9-12-10-20(11-16(22)24-4-2)15-8-6-5-7-13(12)15/h5-10H,3-4,11H2,1-2H3,(H,19,25)/b14-9- |
InChI Key |
GOKKAOXNNQLSQA-ZROIWOOFSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)OCC)/NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)OCC)NC1=S |
Origin of Product |
United States |
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